Denagliptin
Overview
Description
Denagliptin is a small molecule investigational drug that belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. It is primarily being studied for its potential use in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors work by prolonging the activity of incretin hormones, which play a crucial role in regulating insulin secretion and blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Denagliptin is synthesized using a series of chemical reactions starting from bisfluorobiphenyl as a precursor. The synthetic route involves the conversion of bisfluorobiphenyl to hydroxy acid, followed by successive treatment with sulfuric acid and catalytic hydrogenation to yield the final product .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Denagliptin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study the mechanism of DPP-4 inhibition.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored as a therapeutic agent for managing type 2 diabetes mellitus by enhancing insulin secretion and improving glycemic control.
Industry: Potentially used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Denagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prolongs the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon release, leading to improved blood glucose control. The molecular targets of this compound include the active site of the DPP-4 enzyme, where it forms strong hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Alogliptin
- Linagliptin
Uniqueness of Denagliptin: this compound is unique due to its specific chemical structure, which includes a branched side-chain at the P2 position and a (4S)-fluoro substitution on the cyanopyrrolidine ring. This structure contributes to its high potency and selectivity as a DPP-4 inhibitor .
Properties
IUPAC Name |
(2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24/h1-8,16-19H,9,11,25H2/t16-,17-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRAHSMDPCMOTH-LNLFQRSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C#N)C(=O)[C@H](C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197492 | |
Record name | Denagliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483369-58-0 | |
Record name | Denagliptin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483369580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Denagliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16134 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Denagliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DENAGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOS9ZOT21L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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